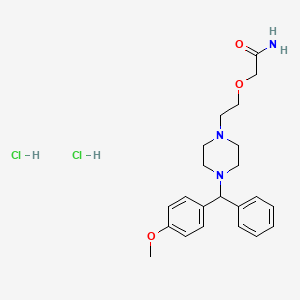
2-(2-(4-((4-Methoxyphenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(4-((4-Methoxyphenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide dihydrochloride is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-((4-Methoxyphenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide dihydrochloride typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-methoxybenzyl chloride with piperazine to form 4-((4-methoxyphenyl)phenylmethyl)piperazine.
Ethoxylation: The piperazine derivative is then reacted with ethylene oxide to introduce the ethoxy group.
Acetamide Formation: The final step involves the reaction of the ethoxylated piperazine derivative with chloroacetamide to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.
Reduction: The acetamide moiety can be reduced to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of 2-(2-(4-((4-Hydroxyphenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide.
Reduction: Formation of 2-(2-(4-((4-Methoxyphenyl)phenylmethyl)-1-piperazinyl)ethoxy)ethylamine.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
2-(2-(4-((4-Methoxyphenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-(4-((4-Methoxyphenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide dihydrochloride involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The methoxyphenyl group may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenyl group but lacks the piperazine and acetamide moieties.
2-(4-Methoxyphenyl)ethanol: Contains the methoxyphenyl group and an ethanol moiety.
4-Ethyl-2-methoxyphenol: Contains a methoxyphenyl group with an ethyl substituent.
Uniqueness
2-(2-(4-((4-Methoxyphenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetamide dihydrochloride is unique due to its combination of a piperazine ring, methoxyphenyl group, and acetamide moiety. This combination imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
CAS No. |
83881-43-0 |
|---|---|
Molecular Formula |
C22H31Cl2N3O3 |
Molecular Weight |
456.4 g/mol |
IUPAC Name |
2-[2-[4-[(4-methoxyphenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetamide;dihydrochloride |
InChI |
InChI=1S/C22H29N3O3.2ClH/c1-27-20-9-7-19(8-10-20)22(18-5-3-2-4-6-18)25-13-11-24(12-14-25)15-16-28-17-21(23)26;;/h2-10,22H,11-17H2,1H3,(H2,23,26);2*1H |
InChI Key |
QXFFCZGQTGPGKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)N3CCN(CC3)CCOCC(=O)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


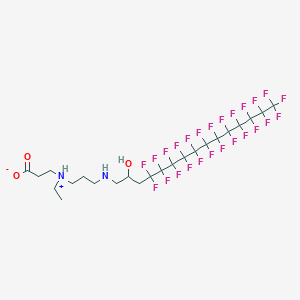
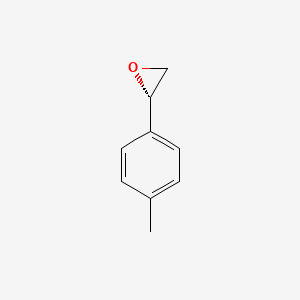
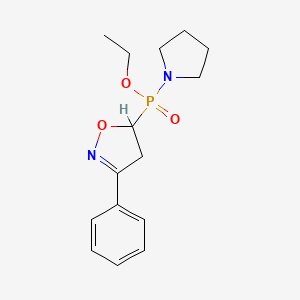
![(1R,2Z,4R,6S)-2-[2-(diethylamino)ethoxymethylidene]-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12756280.png)


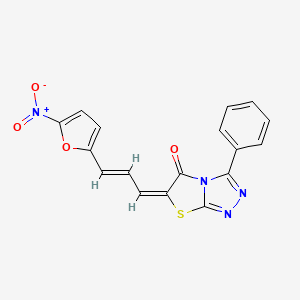
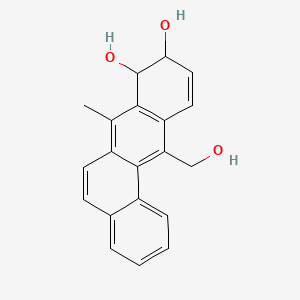
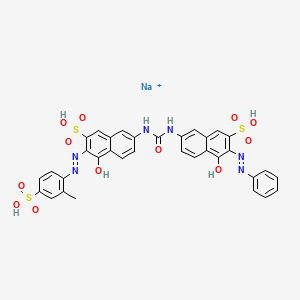
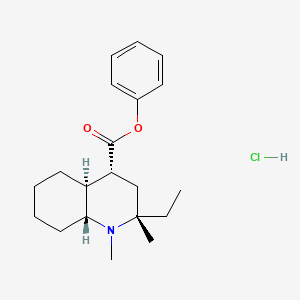

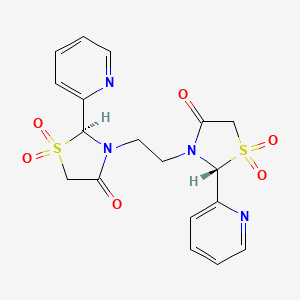

![24-hexoxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone](/img/structure/B12756360.png)
